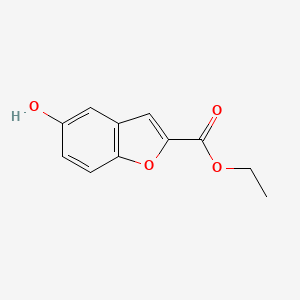

Ethyl 5-hydroxybenzofuran-2-carboxylate

説明

Ethyl 5-hydroxybenzofuran-2-carboxylate is a benzofuran derivative characterized by a hydroxy group at the 5-position of the benzofuran core and an ethyl ester moiety at the 2-position. The hydroxy group at position 5 contributes to hydrogen-bonding interactions, influencing solubility and reactivity, while the ethyl ester at position 2 enhances lipophilicity, affecting pharmacokinetic properties .

特性

IUPAC Name |

ethyl 5-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEDQKMQNVPHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623630 | |

| Record name | Ethyl 5-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99370-68-0 | |

| Record name | Ethyl 5-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Principle

- The method involves direct functionalization of the aromatic C(sp²)–H bond of hydroquinones by oxidative coupling with β-dicarbonyl compounds such as ethyl acetoacetate.

- The reaction proceeds via in situ oxidation of hydroquinones to reactive intermediates, followed by Michael addition and intramolecular cyclization to form the benzofuran ring.

- Water is the sole by-product, making the process environmentally benign.

Optimized Reaction Conditions

| Parameter | Optimized Condition | Notes |

|---|---|---|

| Oxidant | Phenyliodine(III) diacetate (PIDA) | Provided best yield (up to 88%) |

| Catalyst | Zinc iodide (ZnI₂) | Lewis acid catalyst enhancing coupling |

| Solvent | Chlorobenzene (PhCl) | Optimal solvent for yield and stability |

| Temperature | 95 °C | Higher temperature favored product yield |

| Reaction Time | 6 hours | Adequate for completion |

| Substrate Ratio | Hydroquinone: β-dicarbonyl = 1:3 | Improved yield by excess β-dicarbonyl |

Yield and Substrate Scope

- Yields of ethyl 5-hydroxybenzofuran-2-carboxylate and related compounds ranged from moderate to high (up to 96%).

- Larger acyl groups on β-dicarbonyl compounds generally decreased yield, likely due to steric hindrance and reduced enolization.

- Electron-donating groups on hydroquinones improved yields, while electron-withdrawing groups tended to reduce them.

- Mono-substituted hydroquinones gave mixtures of isomeric products, indicating some regioselectivity challenges.

Mechanistic Insights

Two plausible pathways have been proposed for the tandem oxidative coupling and cyclization:

- Path A (Favored): Intramolecular cyclization occurs on the keto-enol tautomer intermediate, followed by aromatization to yield the benzofuran.

- Path B: Aromatization occurs first after coupling, then cyclization forms the product.

Experimental evidence supports Path A, as yields correlated inversely with electron-withdrawing substituents, which would favor Path B if it were operative.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional Michael Addition | Addition of nucleophiles to quinones | Simple setup | Limited substrate scope, low yields |

| CuBr₂/BF₃·OEt₂ Catalyzed Method | Michael addition and cyclization of benzoquinones and ketene dithioacetals | Moderate yields, catalytic | Requires metal catalysts, moderate scope |

| PIDA-Mediated Oxidative Coupling | Oxidative coupling of hydroquinones and β-dicarbonyls with ZnI₂ catalyst | High yields (up to 96%), scalable, environmentally friendly | Sensitive to substituent effects |

Summary of Research Findings

- The PIDA-mediated tandem oxidative coupling and cyclization is currently one of the most efficient and practical methods for preparing this compound.

- This method benefits from mild reaction conditions, good functional group tolerance, and high atom economy.

- The reaction is catalyzed by ZnI₂ and carried out in chlorobenzene at 95 °C, with PIDA as the oxidant.

- The protocol allows for synthesis of diverse 5-hydroxybenzofuran derivatives by varying the β-dicarbonyl and hydroquinone substrates.

- Mechanistic studies favor a pathway involving intramolecular cyclization prior to aromatization.

化学反応の分析

Types of Reactions

Ethyl 5-hydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction of nitro groups to amines is a common transformation.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines from nitro groups .

科学的研究の応用

Scientific Research Applications

Organic Synthesis: Ethyl 5-hydroxybenzofuran-2-carboxylate serves as a crucial building block in organic synthesis.

Medicinal Chemistry: Benzofuran derivatives, including this compound, have been explored for their potential medicinal properties. These derivatives are studied for bioactivity in assays related to drug discovery. Research suggests potential anti-inflammatory and anticancer properties, which are attributed to interactions with molecular targets involved in inflammatory and cancer pathways. The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, indicating its potential as a therapeutic agent for various diseases.

Molecular Interactions: Studies focus on the interactions of this compound with molecular targets like enzymes and receptors involved in inflammatory responses and cancer pathways. Elucidating these interactions helps in understanding its mechanism of action, specifically the modulation of critical signaling pathways related to cell growth and survival.

Biological Activities

Benzofuran derivatives exhibit biological activities, such as anti-tumor, antibacterial, and anti-oxidative properties .

Due to the limited research on this specific compound, direct case studies are not available. However, research on similar benzofuran derivatives provides insight:

- Biphenyl pyrazole-benzofuran hybrids: Designed, synthesized, and evaluated in vitro for inhibitory activity through enzymatic assays .

- Benzofuran-2-carbohydrazide derivatives: Synthesized and coupled with key aldehydes to create new compounds with confirmed structures .

- Reactions with 3-oxa-2-oxobicyclo[4.2.0]oct-4-ene-1-carboxylate: Yielded tetrahydro-7-hydroxybenzofuran-6-carboxylate and/or 2-hydroxybicyclo[4.1.0]hept-2-ene-3-carboxylate, depending on reaction conditions and substituent groups .

作用機序

The mechanism of action of ethyl 5-hydroxybenzofuran-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells. The compound’s antibacterial and anti-viral effects are likely due to its interference with microbial cell wall synthesis or viral replication processes .

類似化合物との比較

Table 1: Structural and Functional Comparisons

Key Observations:

- Hydroxy vs. Amino Groups: Replacing the 5-hydroxy group with an amino group (as in Ethyl 5-aminobenzofuran-2-carboxylate) enhances reactivity in condensation reactions (e.g., forming Schiff bases) and alters biological activity, such as anti-inflammatory effects .

- Halogen Substitutions: Chlorine at position 5 (Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate) increases electronegativity, enhancing stability and altering pharmacological profiles compared to hydroxy analogs .

- Nitro Groups: The nitro group in Ethyl 5-nitrobenzofuran-2-carboxylate serves as a precursor for reduced derivatives (e.g., amines), enabling modular synthesis of bioactive molecules .

生物活性

Ethyl 5-hydroxybenzofuran-2-carboxylate is a compound belonging to the benzofuran family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, anti-inflammatory, antifungal, and other relevant activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound (CAS No. 99370-68-0) features a benzofuran core with a hydroxyl group and an ethyl ester substituent. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various biological targets.

Biological Activities

1. Antitumor Activity

Research has demonstrated that derivatives of 5-hydroxybenzofuran exhibit significant antitumor properties. This compound has shown potent selectivity towards human umbilical vein endothelial cells and can inhibit the mTOR signaling pathway, which is crucial for cancer cell growth and metabolism .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT15 | 2.37 | Inhibition of mTOR signaling |

| ACHN | 2.74 | Induction of apoptosis |

| NCI-H23 | 5.86 | Antiproliferative effects |

2. Anti-Estrogen Activity

This compound also acts as an anti-estrogen agent in breast cancer models, demonstrating strong hydrogen-bond interactions that enhance its inhibitory activity against estrogen receptors . This property makes it a candidate for further development in breast cancer therapeutics.

3. Anti-Inflammatory and Antifungal Properties

This compound exhibits anti-inflammatory effects by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Additionally, it has shown antifungal activity against various strains, suggesting its potential use in treating fungal infections .

Case Studies

A notable study investigated the effects of this compound on B16-F10 melanoma cells. The compound significantly reduced melanin production and inhibited tyrosinase activity, indicating its potential as a skin-lightening agent . The study utilized various concentrations of the compound and measured its impact on melanin synthesis through spectrophotometric analysis.

Table 2: Effects on Melanin Production

| Concentration (µM) | Melanin Content (%) | Tyrosinase Activity (IC50 µM) |

|---|---|---|

| 5 | 30 | 12 |

| 10 | 20 | 8 |

| 20 | 10 | 4 |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins such as tyrosinase. These studies reveal that the compound binds effectively to the active site of tyrosinase, suggesting a mechanism for its inhibitory effects on melanin production .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5-hydroxybenzofuran-2-carboxylate?

- Answer : The synthesis typically involves cyclization of substituted phenols with ethyl glyoxylate under acid catalysis, followed by hydroxylation at the 5-position. For example, analogous benzofuran derivatives (e.g., Ethyl 5-bromo-1-benzofuran-2-carboxylate) are synthesized via condensation of brominated phenols with ethyl 2-chloroacetate, followed by oxidative cyclization . Key steps include temperature control (~80–100°C) and purification via column chromatography. Researchers should verify reaction progress using TLC and characterize intermediates via NMR and mass spectrometry .

Q. How is this compound characterized structurally and spectroscopically?

- Answer : Structural confirmation relies on a combination of techniques:

- NMR : - and -NMR identify substituent positions (e.g., hydroxy and ester groups). The hydroxy proton typically appears as a broad singlet (~δ 9–10 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] for CHO: 206.0579).

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine bond lengths and angles, with planar deviations <5° for the benzofuran core .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Answer : Discrepancies (e.g., bond-length anomalies or thermal motion artifacts) require iterative refinement using programs like SHELXL. For example, if the hydroxy group’s position conflicts with NMR data, dual refinement models or hydrogen-bonding analysis (e.g., O–H···O distances ~2.6–2.8 Å) may resolve ambiguities . Advanced techniques like Hirshfeld surface analysis or twinning correction (via SHELXD) are critical for high-Z′ structures or pseudo-symmetry issues .

Q. What experimental strategies are used to assess the structure-activity relationship (SAR) of this compound in pharmacological studies?

- Answer : SAR studies involve systematic modifications (e.g., halogenation at the 5-position or ester hydrolysis to carboxylic acid derivatives). For example:

- Bioactivity assays : Derivatives like Ethyl 5-bromobenzofuran-2-carboxylate are tested for antimicrobial activity via microbroth dilution (MIC values) or anti-inflammatory effects via COX-2 inhibition assays .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins, with hydroxy and ester groups often critical for hydrogen bonding .

Q. How do researchers mitigate degradation or instability of this compound during storage?

- Answer : Stability is assessed via accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (e.g., ester hydrolysis or oxidation) are minimized by storing samples in amber vials under inert gas (N) at –20°C. Lyophilization is recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。